
5-Amino-1H-indazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1H-indazole-6-carboxylic acid is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its diverse biological activities and medicinal applications. Indazole derivatives have been studied for their potential as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions to achieve higher yields and minimize byproducts. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in the presence of oxygen as the terminal oxidant .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Amino-1H-indazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-6-carboxylic acid: Lacks the amino group at the 5-position, which can affect its biological activity.
5-Amino-2H-indazole-6-carboxylic acid: Similar structure but different tautomeric form, leading to variations in reactivity and stability.
5-Amino-1H-indazole-4-carboxylic acid: The carboxylic acid group is positioned differently, which can influence its chemical properties and applications.
Uniqueness
5-Amino-1H-indazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
5-amino-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
Clave InChI |
JQCMNLYJSXZZPH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NNC2=CC(=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


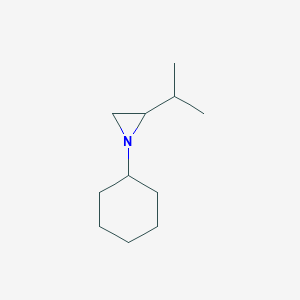
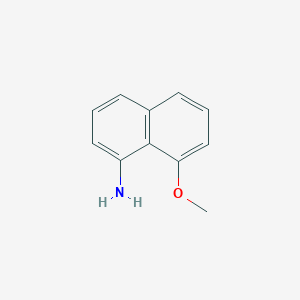
![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)
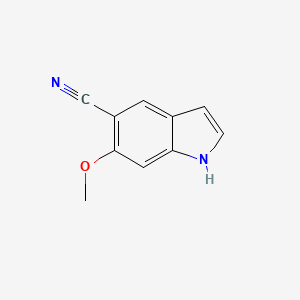
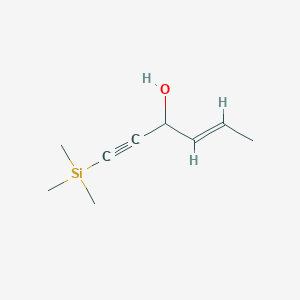
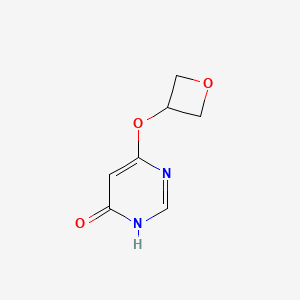
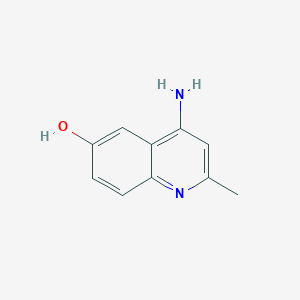

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)
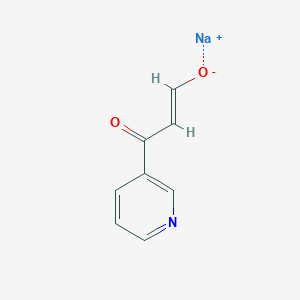
![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)
